molecular formula C3H6ClN3 B3069107 1H-imidazol-5-amine hydrochloride CAS No. 1261268-96-5

1H-imidazol-5-amine hydrochloride

Cat. No.: B3069107
CAS No.: 1261268-96-5
M. Wt: 119.55 g/mol
InChI Key: MEORCLTVBRRJIK-UHFFFAOYSA-N
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Description

1H-Imidazol-5-amine hydrochloride is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position and a hydrochloride salt Imidazole derivatives are known for their significant roles in various biological and chemical processes

Mechanism of Action

Target of Action

1H-Imidazol-5-amine hydrochloride is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to interact with a variety of targets, including enzymes like nitric oxide synthase, adenylate kinase 2, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes, including signal transduction, energy metabolism, and cell proliferation .

Mode of Action

For instance, they can bind to the active site of an enzyme, altering its activity . The specific interactions and resulting changes would depend on the particular target and the structure of the imidazole derivative.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of potential targets for imidazole derivatives, these compounds could potentially influence numerous pathways For example, if the compound targets nitric oxide synthase, it could affect the nitric oxide signaling pathway

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-5-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of arylamines, carbon disulfide, and isocyanides in the presence of sodium hydride (NaH) to form 5-amidoimidazoles, which can then be converted to the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino group or other substituents on the imidazole ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as alkyl, acyl, or aryl groups.

Scientific Research Applications

1H-Imidazol-5-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Imidazol-5-amine hydrochloride can be compared with other imidazole derivatives such as:

    1H-Imidazole: The parent compound without any substituents.

    2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.

    4,5-Diphenylimidazole: An imidazole derivative with phenyl groups at the 4 and 5 positions.

Uniqueness: this compound is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

1H-imidazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORCLTVBRRJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-96-5
Record name 1H-Imidazol-5-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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